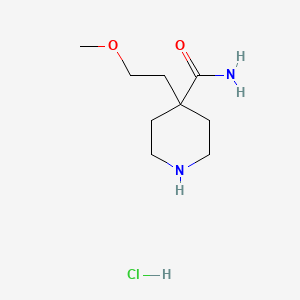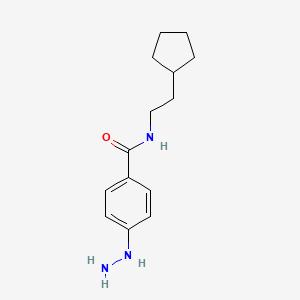
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide is an organic compound that features a benzamide core with a hydrazinyl group at the para position and a cyclopentylethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopentylethyl)-4-hydrazinylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with 2-cyclopentylethyl bromide in the presence of a base such as potassium carbonate to form N-(2-cyclopentylethyl)-4-aminobenzamide.
Introduction of the Hydrazinyl Group: The intermediate N-(2-cyclopentylethyl)-4-aminobenzamide is then treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the para position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azides or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzamides depending on the electrophile used.
科学的研究の応用
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
作用機序
The mechanism of action of N-(2-cyclopentylethyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-(2-cyclopentylethyl)-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzamide core.
N-(2-cyclopentylethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a hydrazinyl group.
Uniqueness
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
N-(2-cyclopentylethyl)-4-hydrazinylbenzamide |
InChI |
InChI=1S/C14H21N3O/c15-17-13-7-5-12(6-8-13)14(18)16-10-9-11-3-1-2-4-11/h5-8,11,17H,1-4,9-10,15H2,(H,16,18) |
InChIキー |
NJNMLJSXVVCJSZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCNC(=O)C2=CC=C(C=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


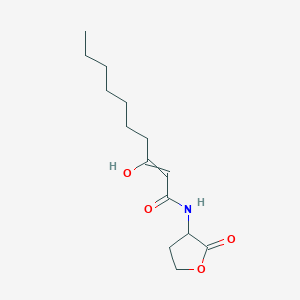
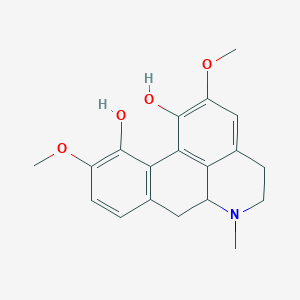
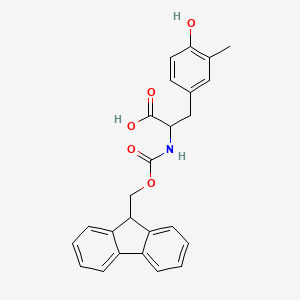
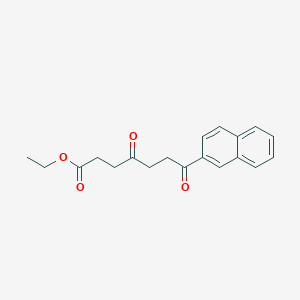
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
![(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone](/img/structure/B14785458.png)
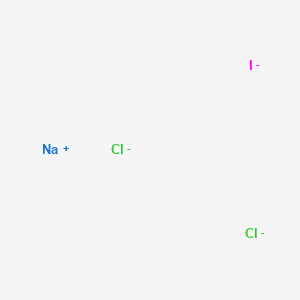
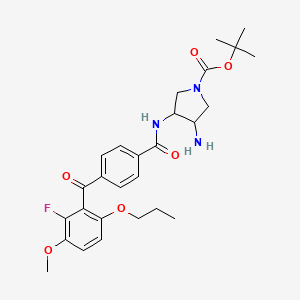
![N-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14785478.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14785483.png)
![[4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone](/img/structure/B14785493.png)

![5,14,23-tribromo-9,18,27-trihexyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene](/img/structure/B14785502.png)
